Rapamycin (TN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rapamycin, also known as sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s. Rapamycin is primarily known for its immunosuppressive properties, which led to its use in preventing organ transplant rejection. Additionally, it has antifungal, antitumor, neuroprotective, and lifespan extension activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rapamycin is synthesized through a complex biosynthetic pathway involving polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS). The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, extended by PKS, cyclized by incorporating pipecolate, and further modified by post-PKS enzymes .
Industrial Production Methods
Industrial production of rapamycin involves fermentation using Streptomyces hygroscopicus. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Post-fermentation, rapamycin is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Rapamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to base-catalyzed degradation, leading to the formation of ring-opened isomers .
Common Reagents and Conditions
Common reagents used in rapamycin reactions include dimethyl sulfoxide (DMSO), sodium butyrate, and lanthanum chloride (LaCl3). These reagents can enhance rapamycin production by affecting cell membrane permeability and metabolic pathways .
Major Products
Major products formed from rapamycin reactions include its analogs and derivatives, which are synthesized to improve its pharmacological properties. These derivatives often exhibit enhanced potency and reduced side effects .
Scientific Research Applications
Rapamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme mechanisms.
Biology: Investigated for its role in cellular processes, such as autophagy and cell growth regulation.
Medicine: Used as an immunosuppressant in organ transplantation, treatment of certain cancers, and potential anti-aging therapy
Industry: Incorporated into drug-eluting stents to prevent restenosis in cardiovascular treatments.
Mechanism of Action
Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. Rapamycin binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the FKBP12-rapamycin-binding (FRB) domain of mTOR. This interaction inhibits mTOR activity, disrupting cell cycle progression and T-cell proliferation .
Comparison with Similar Compounds
Similar Compounds
FK-506 (Tacrolimus): Another immunosuppressant that binds to FKBP12 but inhibits calcineurin instead of mTOR.
Cyclosporin A: An immunosuppressant that inhibits calcineurin by binding to cyclophilin.
Uniqueness
Rapamycin is unique due to its specific inhibition of mTOR, which plays a crucial role in various cellular processes. This distinct mechanism of action allows rapamycin to be used in a broader range of therapeutic applications, including cancer treatment and potential anti-aging therapies .
Properties
Molecular Formula |
C51H79NO13 |
---|---|
Molecular Weight |
914.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38?,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 |
InChI Key |
QFJCIRLUMZQUOT-XRDCAIOLSA-N |
Isomeric SMILES |
C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.